molecular formula C9H4Cl2F3N B1466062 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile CAS No. 1092461-09-0

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1466062
CAS No.: 1092461-09-0
M. Wt: 254.03 g/mol
InChI Key: JEZHSZBBCOUAKH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile: is an organic compound with the molecular formula C9H4Cl2F3N . It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile typically begins with 2,6-dichlorobenzonitrile and trifluoromethylating agents.

    Reaction Conditions:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Molecular Targets and Pathways

Properties

IUPAC Name

2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHSZBBCOUAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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